molecular formula C10H21F3O3SSi B042459 Triisopropylsilyl trifluoromethanesulfonate CAS No. 80522-42-5

Triisopropylsilyl trifluoromethanesulfonate

Cat. No. B042459
CAS RN: 80522-42-5
M. Wt: 306.42 g/mol
InChI Key: LHJCZOXMCGQVDQ-UHFFFAOYSA-N
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Description

Triisopropylsilyl trifluoromethanesulfonate, also known as TIPS triflate, is a chemical compound with the linear formula CF3SO3Si[CH(CH3)2]3 . It has a molecular weight of 306.42 .


Synthesis Analysis

Triisopropylsilyl trifluoromethanesulfonate is used as a reagent for the introduction of the triisopropylsilyl (TIPS) group in organic synthesis . It plays a role in the synthesis of 2-substituted benzothiopyran-4-ones and silyloxy acetylenes .


Molecular Structure Analysis

The molecular structure of Triisopropylsilyl trifluoromethanesulfonate is represented by the SMILES string CC(C)Si(=O)C(F)(F)F)(C(C)C)C(C)C .


Chemical Reactions Analysis

While specific chemical reactions involving Triisopropylsilyl trifluoromethanesulfonate are not detailed in the search results, it is known to be used in the synthesis of silyloxy acetylenes .


Physical And Chemical Properties Analysis

Triisopropylsilyl trifluoromethanesulfonate is a liquid at 20°C . It has a refractive index of 1.415 at 20°C and a boiling point of 45-46 °C at 0.03 mmHg . Its density is 1.14 g/mL at 25 °C .

Scientific Research Applications

TIPS triflate is used as a reagent for the introduction of the triisopropylsilyl (TIPS) group in organic synthesis . This group is often used in the protection of alcohols and other functional groups during synthesis.

Synthesis of 2-Substituted Benzothiopyran-4-Ones

TIPS triflate plays a crucial role in the synthesis of 2-substituted benzothiopyran-4-ones . These compounds are important intermediates in the synthesis of various pharmaceuticals.

Synthesis of Silyloxy Acetylenes

TIPS triflate is involved in the synthesis of silyloxy acetylenes . These compounds are useful in the synthesis of various natural products and pharmaceuticals.

Protection of Primary Amines

As a protecting group in organic synthesis, TIPS triflate is utilized especially for the protection of primary amines . This allows for selective reactions to occur at other sites in the molecule.

Role in Takahashi Taxol Total Synthesis

TIPS triflate plays an important role in the Takahashi Taxol total synthesis . Taxol is a complex natural product with potent anticancer activity.

Use in Chemical Glycosylation Reactions

TIPS triflate is used in chemical glycosylation reactions . This process is important in the synthesis of complex carbohydrates, which have numerous biological roles.

Safety And Hazards

Triisopropylsilyl trifluoromethanesulfonate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray, and protective measures such as wearing gloves and eye protection are recommended . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

tri(propan-2-yl)silyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCZOXMCGQVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369150
Record name Triisopropylsilyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropylsilyl trifluoromethanesulfonate

CAS RN

80522-42-5
Record name Triisopropylsilyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisopropylsilyl trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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